molecular formula C2H6ClNO2S B143814 Dimethylsulfamoyl chloride CAS No. 13360-57-1

Dimethylsulfamoyl chloride

Cat. No.: B143814
CAS No.: 13360-57-1
M. Wt: 143.59 g/mol
InChI Key: JFCHSQDLLFJHOA-UHFFFAOYSA-N
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Description

Dimethylsulfamoyl chloride is an organic compound with the molecular formula C₂H₆ClNO₂S. It is a clear, colorless to slightly yellow liquid that is widely used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it valuable in various chemical processes, including the synthesis of pharmaceuticals, agrochemicals, and polymers .

Mechanism of Action

Target of Action

Dimethylsulfamoyl chloride is a versatile synthetic intermediate in organic chemistry. It is primarily used in the synthesis of a medicinally important class of compounds, sulfonamides . Sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for bacterial growth and reproduction .

Mode of Action

The mode of action of this compound involves the generation and precise control of sulfonyl radicals . This compound can undergo redox-neutral formation of sulfonates and sulfonamides . The sulfonyl radical generated from this compound can react with electron-deficient alkenes to furnish alkylsulfonamides or sulfonates .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of sulfonamides and sulfonates . These compounds play a significant role in various biochemical processes, including the inhibition of bacterial enzymes involved in the synthesis of folic acid .

Result of Action

The result of this compound’s action is the efficient and selective generation of alkyl sulfonates and sulfonamides . These compounds have significant applications in medicinal research, including the development of anticancer agents and acetylcholinesterase inhibitors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the generation and control of sulfonyl radicals from this compound are achieved under redox-neutral conditions . Therefore, the presence of oxidizing or reducing agents in the environment could potentially impact the efficiency of this process. Furthermore, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemical species.

Biochemical Analysis

Biochemical Properties

Dimethylsulfamoyl chloride plays a crucial role in biochemical reactions. It is also used in the synthesis of aminotetralin derived sulfamides, which are known to act as anticancer agents

Molecular Mechanism

It is known to participate in the synthesis of various compounds through its sulfonyl functional group It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylsulfamoyl chloride can be synthesized by reacting dimethylamine with sulfuryl chloride. The reaction typically occurs in a solvent such as benzene, toluene, chloroform, or methylene chloride. The reaction is carried out at temperatures ranging from -30°C to +30°C, with an optimal range of -10°C to +20°C. The molar ratio of dimethylamine to sulfuryl chloride is usually maintained at 2:1 or higher to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of dimethylamine gas to a solution of sulfuryl chloride in an appropriate solvent. The reaction mixture is maintained at a low temperature to control the exothermic nature of the reaction and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Dimethylsulfamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Benzene, toluene, chloroform, methylene chloride

    Catalysts: Photocatalysts for redox reactions

Major Products:

Comparison with Similar Compounds

Dimethylsulfamoyl chloride can be compared with other sulfonyl chlorides such as:

  • Methylsulfamoyl chloride
  • Ethylsulfamoyl chloride
  • Phenylsulfamoyl chloride

Uniqueness:

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

N,N-dimethylsulfamoyl chloride
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InChI

InChI=1S/C2H6ClNO2S/c1-4(2)7(3,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JFCHSQDLLFJHOA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)Cl
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Molecular Formula

C2H6ClNO2S
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DSSTOX Substance ID

DTXSID6065420
Record name Dimethylsulphamoyl chloride
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Molecular Weight

143.59 g/mol
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name Dimethylsulphamoyl chloride
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CAS No.

13360-57-1
Record name Dimethylsulfamoyl chloride
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Record name Dimethylaminosulfonyl chloride
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Record name Dimethylsulfamoyl chloride
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Record name Sulfamoyl chloride, N,N-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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